molecular formula C12H24N2O B1419132 Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine CAS No. 885951-13-3

Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine

Cat. No.: B1419132
CAS No.: 885951-13-3
M. Wt: 212.33 g/mol
InChI Key: NNOWKUNCHNLIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • THP protons : Multiplets between δ 3.3–4.0 ppm (oxygen-proximal CH₂ groups) .
    • Pyrrolidine protons : Broad singlet at δ 2.5–3.0 ppm (N-CH₂ groups) .
    • Methylamine protons : Singlet at δ 2.2 ppm (N-CH₃) .
  • ¹³C NMR :

    • THP carbons: Peaks at δ 70–80 ppm (oxygenated carbons) .
    • Pyrrolidine carbons: δ 45–55 ppm (N-bound carbons) .

Infrared (IR) Spectroscopy

  • N-H stretch : Weak absorption near 3300 cm⁻¹ (tertiary amine) .
  • C-O-C stretch : Strong band at 1100–1050 cm⁻¹ (THP ether linkage) .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 212.3 [M+H]⁺ .
  • Key fragments :
    • m/z 142.1 (loss of pyrrolidine, C₅H₉N).
    • m/z 98.1 (THP ring fragment) .

Properties

IUPAC Name

N-methyl-1-(oxan-4-yl)-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13-12(10-14-6-2-3-7-14)11-4-8-15-9-5-11/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOWKUNCHNLIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660707
Record name N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-13-3
Record name N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology:

  • Starting Material: 2-methylpyrroline, commercially available or synthesized via oxidation of 2-methylpyrrolidine derivatives.
  • Catalyst: Platinum-based catalysts such as platinum (IV) oxide or platinum on carbon (Pt/C).
  • Solvent: Mixture of ethanol and methanol at a ratio of 2:1 to 3:1.
  • Conditions: Ambient temperature for (R)-enantiomer, or controlled hydrogenation at 0°C to -20°C for stereoselectivity.
  • Procedure:
    • Dissolve 2-methylpyrroline in the solvent mixture.
    • Add the platinum catalyst.
    • Subject to hydrogenation under atmospheric or slightly elevated pressure.
    • Remove catalyst via filtration.
    • Recrystallize the product, ensuring optical purity (≥50% ee).

Research Findings:

  • The process is scalable, cost-effective, and avoids corrosive reagents, as detailed in WO2008137087A1.
  • The hydrogenation is typically performed at ambient or sub-zero temperatures to favor stereoselectivity.

Functionalization of Pyrrolidine with Tetrahydro-pyran-4-yl Group

The next stage involves attaching the tetrahydro-pyran-4-yl moiety to the pyrrolidine core, often via nucleophilic substitution or coupling reactions.

Methodology:

  • Preparation of Tetrahydro-pyran-4-yl Intermediate:

    • Synthesis of tetrahydro-pyran-4-one derivatives via cyclization or oxidation of suitable precursors.
    • Alternatively, direct alkylation of tetrahydro-pyran-4-one with halogenated intermediates.
  • Coupling Strategy:

    • Activation of the tetrahydro-pyran-4-yl compound (e.g., as a halide or sulfonate ester).
    • Nucleophilic attack by the amino group of the pyrrolidine core.
    • Use of bases such as sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution.

Operation Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.
  • Temperature: Typically 0°C to room temperature.
  • Reaction Time: 12-24 hours for complete conversion.

Research Data:

  • WO2013174876A1 describes similar processes for attaching tetrahydro-pyran groups to heterocyclic cores, emphasizing the use of acid chlorides or activated esters for efficient coupling.

Final Methylation of the Amino Group

The terminal step involves methylation of the amino group to afford the target compound.

Methodology:

  • Reagents: Methyl iodide or dimethyl sulfate.
  • Base: Potassium carbonate or sodium hydride.
  • Solvent: Acetone or acetonitrile.
  • Conditions:
    • Reflux at 60-80°C.
    • Reaction duration: 4-8 hours.
    • Excess methylating agent to ensure complete methylation.

Notes:

  • Careful control of temperature and excess reagent prevents over-alkylation.
  • Purification via chromatography yields the methylated product with high purity.

Alternative Synthetic Route via Multi-Step Sequence

An alternative approach involves initial synthesis of a tetrahydro-pyran-4-yl substituted precursor, followed by nucleophilic substitution with a pyrrolidine derivative, and subsequent methylation.

Summary of Steps:

  • Synthesis of tetrahydro-pyran-4-one derivatives.
  • Conversion to halogenated intermediates.
  • Nucleophilic substitution with pyrrolidine derivatives.
  • Methylation of the amino group.

Data Table Summarizing Preparation Conditions

Step Starting Material Catalyst/Reagent Solvent Temperature Reaction Time Yield Notes
1 2-methylpyrroline Platinum (IV) oxide / Pt/C Ethanol / Methanol (2:1) Ambient / -20°C 12-24 h ≥75% Stereoselective hydrogenation
2 Tetrahydro-pyran-4-one derivatives Base (NaH, KOtBu) THF / DCM 0°C to RT 12-24 h Variable Nucleophilic substitution
3 Pyrrolidine core Methyl iodide / DMSO Acetone / ACN Reflux (60-80°C) 4-8 h High Final methylation

Research Findings and Considerations

  • Scalability: The hydrogenation and coupling steps are amenable to large-scale synthesis, as indicated in patent WO2008137087A1.
  • Purity and Enantiomeric Excess: Stereoselective hydrogenation conditions are critical for obtaining the desired enantiomer with high optical purity.
  • Cost-effectiveness: Using commercially available precursors like 2-methylpyrroline and standard catalysts reduces overall costs.
  • Safety: The process involves handling flammable solvents and methylating agents; proper safety protocols are essential.

Biological Activity

Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine, commonly referred to as compound 885951-13-3, is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H24N2O
  • Molecular Weight : 212.34 g/mol
  • CAS Number : 885951-13-3

The biological activity of this compound may be linked to its interaction with various biological pathways. Preliminary studies suggest that it might influence:

  • G Protein-Coupled Receptors (GPCRs) : Compounds similar to this compound often interact with GPCRs, which play crucial roles in signal transduction and cellular responses .

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential areas of interest:

  • Neurotransmitter Modulation : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments.
  • Antitumor Activity : Some derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation, possibly through the modulation of signaling pathways involved in cell growth and apoptosis.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Studies on Similar Compounds

Study ReferenceCompoundBiological ActivityFindings
AvapritinibKinase InhibitionDemonstrated high selectivity for mutant kinases involved in cancer
Various Pyrrolidine DerivativesAntitumor ActivityShowed significant inhibition of cancer cell lines
GPCR ModulatorsNeurotransmitter EffectsInfluenced serotonin and dopamine pathways, affecting mood

Future Directions

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Suggested areas for future studies include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Clinical Trials : To evaluate efficacy and safety in humans, particularly in neuropharmacology and oncology.

Scientific Research Applications

Medicinal Chemistry

Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine is being researched for its potential therapeutic effects. Its structure suggests it may interact with biological targets, particularly in the central nervous system (CNS).

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules.

Synthetic Pathways

This compound can be utilized in:

  • Alkylation Reactions : Serving as a nucleophile to form C-N bonds.
Reaction TypeExample ReactionProduct Type
AlkylationMethylation of aminesQuaternary ammonium salts
CyclizationFormation of cyclic compoundsHeterocycles

These reactions highlight its utility in synthesizing complex organic molecules.

Material Science

In material science, the unique properties of this compound can be explored for developing new materials, particularly polymers.

Polymer Applications

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities:

Application AreaPotential Use
CoatingsImproving adhesion and durability
CompositesEnhancing strength-to-weight ratios

Research into polymer blends containing this compound could lead to innovative materials with tailored properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are categorized based on core heterocycles, substituents, and molecular weight. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Heterocycles Present Molecular Weight (g/mol) Key Features
Methyl-[2-pyrrolidin-1-yl-1-(THP-4-yl)-ethyl]-amine Ethylamine derivative Pyrrolidine, THP ~212.34 (calculated) Branched chain, dual heterocycles
N-Methyltetrahydro-2H-pyran-4-amine Simple amine THP 115.17 Single ring, minimal steric hindrance
1-Methyl-N-(THP-4-yl)piperidin-4-amine dihydrochloride Piperidine derivative Piperidine, THP 271.23 (as HCl salt) Dual heterocycles, hydrochloride salt
[(1-Methyl-2-pyrrolidinyl)methyl]amine dihydrochloride Pyrrolidine derivative Pyrrolidine 179.11 (as HCl salt) Methyl-pyrrolidine, charged amine
Key Observations:
  • Pyrrolidine vs.
  • THP Group : The tetrahydro-pyran moiety improves solubility compared to purely aliphatic amines (e.g., N-Methyltetrahydro-2H-pyran-4-amine) .
  • Branched vs. Linear Chains : The ethyl backbone in Methyl-[2-pyrrolidin-1-yl-1-(THP-4-yl)-ethyl]-amine introduces steric bulk, which may influence pharmacokinetics and metabolic stability .

Pharmacological Implications

  • Pyrrolidine-Containing Compounds : Commonly used in CNS drugs due to blood-brain barrier penetration capabilities. The THP group may further enhance bioavailability .
  • Solubility and Salt Forms : Hydrochloride salts (e.g., 1-Methyl-N-(THP-4-yl)piperidin-4-amine dihydrochloride) improve aqueous solubility, critical for oral administration .

Research and Development Trends

Recent patents highlight the importance of heterocyclic amines in kinase inhibitors and GPCR modulators. For example:

  • Pyrimidine Derivatives : Compounds like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Acta Cryst. 2013) demonstrate the role of nitrogen heterocycles in DNA-targeting agents .
  • Imidazole and Triazole Derivatives : European patents describe THP-containing amines fused with aromatic systems for anticancer applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tertiary amines with pyrrolidine and tetrahydropyran moieties?

  • Methodological Answer : A Mannich-type reaction is frequently utilized, involving the condensation of secondary amines (e.g., pyrrolidine) with carbonyl-containing intermediates. For example, ethanol reflux with formaldehyde and morpholine derivatives under reduced pressure yields structurally related compounds. Purification typically involves crystallization from ethanol (95%) or aqueous workup to isolate the solid product . Optimization of stoichiometry (e.g., 0.01 mol amine, 0.02 mol formaldehyde) and reaction duration (e.g., 10 hours) is critical to achieving high yields (>80%) .

Q. Which spectroscopic techniques are essential for structural elucidation of tertiary amines with heterocyclic substituents?

  • Methodological Answer :

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks). For example, chiral centers in tetrahydropyran derivatives are confirmed via Flack parameter analysis (e.g., 0.05(8) in ).
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent orientation and hydrogen bonding (e.g., intramolecular N–H···N interactions in pyrazole-pyrimidine hybrids ).
  • Chiral chromatography : Resolves enantiomers using columns like Chiralpak with methanol elution (99% enantiomeric excess) .

Q. How are solubility and stability profiles assessed for structurally complex amines in preclinical studies?

  • Methodological Answer :

  • Solubility : Measured in polar (e.g., ethanol, DMSO) and nonpolar solvents via saturation shake-flask methods.
  • Stability : Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) identify labile functional groups .

Advanced Research Questions

Q. What strategies mitigate enantiomer-dependent toxicity in PDE4 inhibitors with tetrahydropyran-pyrrolidine scaffolds?

  • Methodological Answer : Comparative in vitro/in vivo profiling is critical. For example:

  • In vitro : Measure IC₅₀ values against TNF-α production in human PBMCs (e.g., EPPA-1 IC₅₀ = 38 nM ).
  • In vivo : Use rat pica feeding models to quantify emetogenicity (e.g., therapeutic index = pica D₅₀ / anti-inflammatory D₅₀). EPPA-1 demonstrated a 578-fold safety margin over rolipram .
  • Structural optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CNS penetration and emetic side effects .

Q. How are structure-activity relationships (SARs) analyzed for tertiary amines targeting GPCRs?

  • Methodological Answer :

  • Molecular docking : Align compounds with receptor binding pockets (e.g., piperidine derivatives in α₂-adrenoceptor models ).
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., pyrimidine N-atoms) and hydrophobic regions (e.g., tetrahydropyran) .
  • Bioisosteric replacement : Replace pyrrolidine with morpholine to modulate selectivity (e.g., 10-fold potency improvement in ).

Q. What experimental approaches resolve contradictions in biological activity data for chiral amines?

  • Methodological Answer :

  • Enantiomer-specific assays : Test isolated R/S isomers in parallel (e.g., chiral HPLC fractions ).
  • Metabolic profiling : LC-MS identifies enantiomer-specific glucuronidation or oxidation pathways.
  • Statistical validation : Use ANOVA to compare inter-lab variability (e.g., ±15% IC₅₀ error margins in PDE4 inhibitors ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine
Reactant of Route 2
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.